molecular formula C11H14Cl3N3O2S B1669135 N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride CAS No. 1177141-67-1

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride

Cat. No. B1669135
M. Wt: 358.7 g/mol
InChI Key: JUAVTXYOCISSSL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, molar mass, and others. Chemical properties might include acidity or basicity, reactivity with other compounds, and more.


Scientific Research Applications

Inhibitor for Casein Kinase

A study by Chijiwa, Hagiwara, and Hidaka (1989) identified N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide as a potent inhibitor of casein kinase I, while having a weaker effect on casein kinase II and other protein kinases. This compound, referred to as CKI-7, showed competitive inhibition with respect to ATP, indicating its potential as a tool for studying the biological significance of casein kinase I-mediated reactions (Chijiwa, Hagiwara, & Hidaka, 1989).

Modulation of Cytotoxic T Lymphocyte Function

Juszczak and Russell (1989) explored the effects of isoquinoline sulfonamides on cytotoxic T lymphocyte (CTL)-mediated lysis and cellular proliferation. Their study found that these compounds, including N-(2-aminoethyl)-5-isoquinoline sulfonamide dihydrochloride, can modulate CTL-mediated lysis and cellular proliferation, possibly due to their interaction with protein kinase C. This suggests a role for these compounds in understanding and manipulating lymphocyte function (Juszczak & Russell, 1989).

Structural Insights into Selectivity

Xu, Carmel, Kuret, and Cheng (1996) reported on the crystal structure of Schizosaccharomyces pombe casein kinase-1 complexed with N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide (CK17). Their findings provide insights into the mechanism of ATP-competing inhibition and the origin of selectivity toward different protein kinases, highlighting the selective inhibition properties of this compound (Xu, Carmel, Kuret, & Cheng, 1996).

Vasodilatory Activity

Morikawa, Sone, and Asano (1989) synthesized a series of N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives andevaluated their vasodilatory activity. They found that certain derivatives showed potent vasodilatory action, comparable to diltiazem, a cardiovascular drug. This highlights the potential of these compounds in the development of new cardiovascular medications (Morikawa, Sone, & Asano, 1989).

Antimicrobial and Antifungal Activities

Dixit et al. (2010) synthesized a bi-dentate ligand incorporating 8-hydroxyquinoline and sulfonamides, demonstrating significant increases in antimicrobial and antifungal activities compared to the parent compounds. This study underscores the potential of N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide derivatives in developing new antimicrobial agents (Dixit et al., 2010).

Pro-Apoptotic Effects in Cancer Cells

Cumaoğlu et al. (2015) synthesized compounds bearing the sulfonamide fragment, including N-(2-aminoethyl)-5-isoquinolinesulfonamide derivatives. These compounds showed significant anti-cancer activity, inducing apoptosis in various cancer cell lines. This highlights the potential use of these compounds in cancer therapy (Cumaoğlu et al., 2015).

Applications in Metal-Mediated Inhibition of Methionine Aminopeptidase

Huang et al. (2006) identified quinolinyl sulfonamides as potent methionine aminopeptidase (MetAP) inhibitors. These compounds showed varying inhibitory potencies based on different metal forms of Escherichia coli MetAP. The study provides insights into the mechanism of MetAP inhibition, which is significant for understanding and targeting this enzyme in therapeutic applications (Huang et al., 2006).

Safety And Hazards

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Future Directions

This involves hypothesizing potential future applications or studies based on the compound’s properties and behavior.


properties

IUPAC Name

N-(2-aminoethyl)-5-chloroisoquinoline-8-sulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O2S.2ClH/c12-10-1-2-11(18(16,17)15-6-4-13)9-7-14-5-3-8(9)10;;/h1-3,5,7,15H,4,6,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUAVTXYOCISSSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CN=CC2=C1S(=O)(=O)NCCN)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride

CAS RN

1177141-67-1
Record name 1177141-67-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride
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N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride
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N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride
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N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride
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N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride
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N-(2-Aminoethyl)-5-chloroisoquinoline-8-sulfonamide dihydrochloride

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